
3-(2,3-Dichlorophenyl)-1,1,1-trifluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dichlorophenyl compounds with trifluoropropanol derivatives. One common method includes the use of 2,3-dichlorophenyl isocyanate as a starting material, which undergoes a reaction with trifluoropropanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trifluoropropanol moiety may form hydrogen bonds with active site residues .
類似化合物との比較
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoropropanol moiety.
3-Chlorophenol: Contains a single chlorine atom on the phenyl ring.
2,4-Dichlorophenol: Has chlorine atoms at different positions on the phenyl ring.
特性
分子式 |
C9H7Cl2F3O |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7,15H,4H2 |
InChIキー |
FUGUGOHWYBSRBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


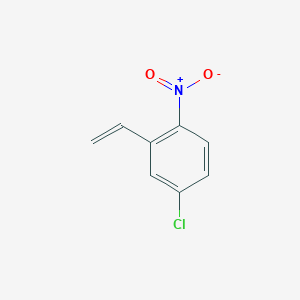

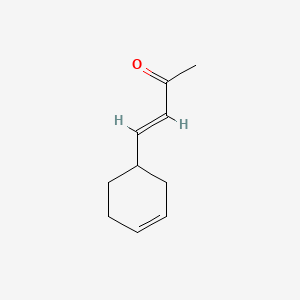
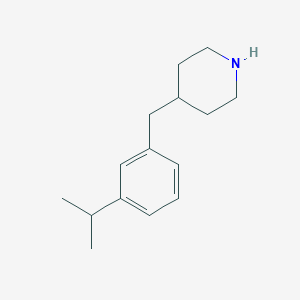
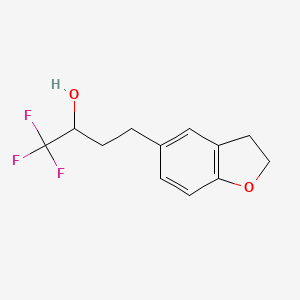
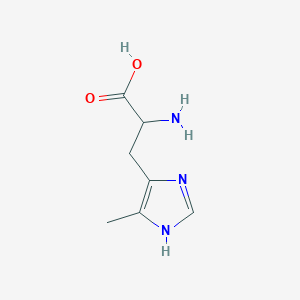
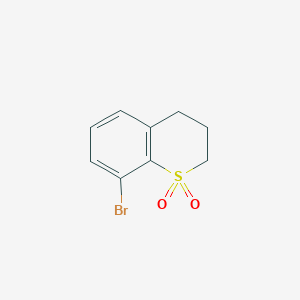
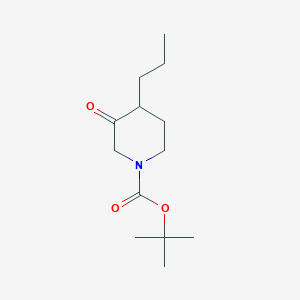


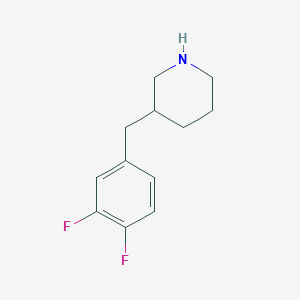
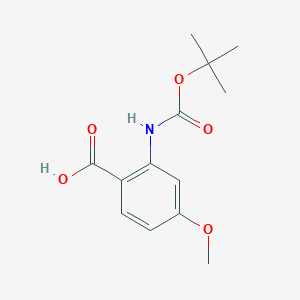

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
